2beta,6beta,16alpha-Trihydroxy-ent-kaurane
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Overview
Description
2beta,6beta,16alpha-Trihydroxy-ent-kaurane is a diterpenoid compound that belongs to the ent-kaurane family. These compounds are widely distributed in terrestrial plants and are known for their diverse biological activities, including antitumor, antifungal, antibacterial, and anti-inflammatory properties . The structure of this compound includes three hydroxyl groups attached to the ent-kaurane skeleton, which is a tetracyclic diterpenoid framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2beta,6beta,16alpha-Trihydroxy-ent-kaurane typically involves the use of diterpene synthases. In poplar, the diterpene synthases PtTPS17, PtTPS19, and PtTPS20 contribute to the production of ent-kaurene and 16alpha-hydroxy-ent-kaurane . The synthetic route involves the conversion of ent-copalyl diphosphate (ent-CPP) to ent-kaurene and subsequently to 16alpha-hydroxy-ent-kaurane through the action of these enzymes .
Industrial Production Methods
the production of related ent-kaurane diterpenoids often involves biotechnological approaches, including the use of genetically engineered microorganisms to express the necessary diterpene synthases .
Chemical Reactions Analysis
Types of Reactions
2beta,6beta,16alpha-Trihydroxy-ent-kaurane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming simpler hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ent-kaurane derivatives with ketone or carboxylic acid functionalities .
Scientific Research Applications
2beta,6beta,16alpha-Trihydroxy-ent-kaurane has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other complex diterpenoids and natural products.
Mechanism of Action
The mechanism of action of 2beta,6beta,16alpha-Trihydroxy-ent-kaurane involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, it may inhibit the growth of cancer cells by interfering with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
2beta,6beta,16alpha-Trihydroxy-ent-kaurane can be compared with other similar compounds, such as:
ent-Kaurene: A precursor to gibberellins, which are essential plant growth hormones.
16alpha-Hydroxy-ent-kaurane: A related compound produced by the same diterpene synthases in poplar.
ent-Kauradienone: Another ent-kaurane diterpenoid with distinct biological activities.
Properties
Molecular Formula |
C20H34O3 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1R,9S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol |
InChI |
InChI=1S/C20H34O3/c1-17(2)8-13(21)9-18(3)15-6-5-12-7-20(15,11-19(12,4)23)10-14(22)16(17)18/h12-16,21-23H,5-11H2,1-4H3/t12?,13?,14?,15?,16?,18-,19+,20+/m0/s1 |
InChI Key |
MGTDZPRNONHJLG-QYYKUVAWSA-N |
Isomeric SMILES |
C[C@@]12CC(CC(C1C(C[C@]34C2CCC(C3)[C@](C4)(C)O)O)(C)C)O |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)O)C |
Origin of Product |
United States |
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